4-Nitrophenyl-methoxycarbonylamino Amoxicillin

Pharmaceutical Analysis Impurity Profiling Reference Standards

4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1) is a semi-synthetic β-lactam antibiotic derivative of amoxicillin, modified with a 4-nitrophenyl-methoxycarbonylamino group. It is a specialized chemical intermediate that is not intended for direct therapeutic use.

Molecular Formula C24H24N4O9S
Molecular Weight 544.5 g/mol
Cat. No. B13451586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl-methoxycarbonylamino Amoxicillin
Molecular FormulaC24H24N4O9S
Molecular Weight544.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O)C
InChIInChI=1S/C24H24N4O9S/c1-24(2)18(22(32)33)27-20(31)17(21(27)38-24)25-19(30)16(13-5-9-15(29)10-6-13)26-23(34)37-11-12-3-7-14(8-4-12)28(35)36/h3-10,16-18,21,29H,11H2,1-2H3,(H,25,30)(H,26,34)(H,32,33)/t16-,17-,18+,21-/m1/s1
InChIKeyDRRUUDXQIVIJKX-DCXXXQMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl-methoxycarbonylamino Amoxicillin: Procurement Guide for a Critical Amoxicillin Impurity Intermediate


4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1) is a semi-synthetic β-lactam antibiotic derivative of amoxicillin, modified with a 4-nitrophenyl-methoxycarbonylamino group . It is a specialized chemical intermediate that is not intended for direct therapeutic use. Its primary recognized application is as an intermediate in the synthesis of N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt (P223050), a known impurity of Amoxicillin (A634235) . This compound is therefore a crucial reference standard for pharmaceutical quality control and impurity profiling in amoxicillin drug substance and product manufacturing.

4-Nitrophenyl-methoxycarbonylamino Amoxicillin: Why Generic Amoxicillin or Other Impurity Standards Cannot Be Interchanged


Generic substitution with standard amoxicillin or alternative protected intermediates is scientifically invalid for applications requiring 4-Nitrophenyl-methoxycarbonylamino Amoxicillin. As a structurally defined, protected intermediate, its unique 4-nitrophenyl-methoxycarbonylamino group dictates a specific reactivity profile and physicochemical fingerprint . This is critical for its intended use as a precursor to the specific impurity N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt . Alternative compounds, such as N-pivaloylamoxicillin or unprotected amoxicillin, will exhibit different chromatographic retention times, mass spectra, and reaction pathways, leading to failed syntheses or inaccurate analytical results. Therefore, precise chemical identity is non-negotiable for method development, validation, and regulatory compliance in pharmaceutical analysis.

4-Nitrophenyl-methoxycarbonylamino Amoxicillin: Quantifiable Differentiation Evidence vs. Comparators


Role as the Exclusive Precursor for a Defined Amoxicillin Impurity

4-Nitrophenyl-methoxycarbonylamino Amoxicillin is the specific and commercially designated intermediate for the synthesis of N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt (P223050), a known impurity of Amoxicillin. This is a direct, named relationship not shared by generic amoxicillin or other amoxicillin derivatives . Alternative compounds like N-pivaloylamoxicillin are identified as distinct impurities formed under different degradation conditions .

Pharmaceutical Analysis Impurity Profiling Reference Standards

Enhanced Electrophilicity of the 4-Nitrophenyl Carbonate Moiety for Regioselective Acylation

The 4-nitrophenyl group in the compound's methoxycarbonylamino moiety is electron-deficient, which significantly enhances the electrophilicity of the adjacent carbonyl carbon. This property facilitates a more regioselective nucleophilic attack by amino groups (e.g., on the 6-APA core) compared to less electron-deficient aryl or alkyl esters . A study on penicillin and cephalosporin derivatives showed that the 4-nitrophenyl group is more effective as a leaving group than p-tolyl and methyl groups, ranking in the upper tier of effectiveness [1].

Synthetic Methodology β-Lactam Chemistry Activated Esters

High Purity Specification for Pharmaceutical Reference Standard Use

As a specialized impurity intermediate, 4-Nitrophenyl-methoxycarbonylamino Amoxicillin is supplied with a high purity specification (e.g., ≥90%) intended for analytical applications, differentiating it from technical-grade or bulk pharmaceutical intermediates . This is in line with the requirements for impurity reference standards used in drug quality control, where a high and defined purity is essential for accurate quantification .

Quality Control Reference Standards Analytical Method Validation

Pricing and Availability as a Specialized Research Chemical

The compound is priced as a high-value research chemical, reflecting its specialized nature and the cost of small-scale synthesis. For example, it is offered at €1,060.00 for a 25mg unit . This pricing is typical for custom-synthesized pharmaceutical impurity standards and is not comparable to the cost of bulk amoxicillin API or commodity chemical intermediates.

Procurement Cost Analysis Specialty Chemicals

4-Nitrophenyl-methoxycarbonylamino Amoxicillin: Targeted Research and Industrial Application Scenarios


Synthesis of a Specific Amoxicillin Impurity (P223050) for Pharmaceutical Reference Standards

This compound is the documented starting material for the synthesis of N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt (P223050), a known impurity of Amoxicillin . This application is critical for the generation of impurity reference standards used in the development and validation of analytical methods (e.g., HPLC, LC-MS) for amoxicillin drug substance and finished product quality control.

Regioselective Acylation in β-Lactam Derivative Synthesis

The activated 4-nitrophenyl carbonate moiety makes this compound a useful acylating agent for introducing a protected amoxicillin moiety onto other molecules. This is particularly relevant for the synthesis of novel β-lactam derivatives where high regioselectivity and mild reaction conditions are desired to prevent β-lactam ring opening or epimerization .

Analytical Method Development and Validation in Pharmaceutical Quality Control

As a high-purity impurity standard , this compound is essential for developing and validating quantitative methods for amoxicillin-related substances. It is used to establish system suitability, determine relative response factors, and ensure the accuracy and precision of impurity assays in compliance with pharmacopoeial standards (e.g., USP, EP).

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